![molecular formula C16H10FNO3 B2554900 3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate CAS No. 303987-00-0](/img/structure/B2554900.png)
3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate
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Description
3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate is a chemical compound with the molecular formula C16H10FNO3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of isoxazole derivatives has been extensively studied. A review article highlights the potential application of metal-free synthetic routes for the synthesis of isoxazoles . Another study mentions the reaction of N-benzenesulfonamide with hydroxylamine hydrochloride in ethanol in the presence of a catalytic amount of piperidine to afford N-(4-(5-arylisoxazol-3-yl)phenyl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of 3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate consists of a phenyl group attached to the 3-position of an isoxazole ring, which is further connected to a 4-fluorobenzenecarboxylate group .Chemical Reactions Analysis
The chemical reactions involving isoxazole derivatives have been discussed in various studies. For instance, the synthesized (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide was reacted with araldoxime in the presence of CTAB and iodosobenzene in a water medium at ambient temperature .Physical And Chemical Properties Analysis
The molecular weight of 3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate is 283.25 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Drug Discovery
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound “3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate” could potentially be used in the field of drug discovery due to the presence of the isoxazole group .
Synthetic Routes
The compound can be used in the development of new eco-friendly synthetic strategies . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The development of alternate metal-free synthetic routes could be possible with this compound .
Biological Activity
The compound could be used to study the biological activity of 3,4,5-trisubstituted isoxazoles . The cytotoxic effect of these isoxazoles and their effect on the interpretation of p21 WAF-1, Bax, and Bcl-2 were observed .
Antibacterial Evaluation
The compound could be used in the design, synthesis, and evaluation of novel antibacterial agents . Some derivatives have shown significant biological activity with a potency comparable to the standard drug Streptomycin .
Molecular Docking Studies
The compound could be used in molecular docking studies to understand the interaction of drugs with their biological targets . This could help in the design of more effective drugs .
Advanced Materials Development
The compound offers a diverse range of applications in the development of advanced materials . Its exceptional quality and performance could elevate experiments to new heights .
properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-13-8-6-12(7-9-13)16(19)20-15-10-14(18-21-15)11-4-2-1-3-5-11/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAMXXPBZRPVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)OC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-isoxazolyl 4-fluorobenzenecarboxylate |
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